Benzyl 1-methylhydrazinecarboxylate

Organic Synthesis Protecting Groups Hydrazine Derivatives

Researchers need hydrazine building blocks that offer selective deprotection without altering other nitrogen substituents. Benzyl 1-methylhydrazinecarboxylate solves this with its orthogonal Cbz/methyl protection pattern. - **Selective Cbz removal** via catalytic hydrogenolysis; N-methyl remains intact for stepwise synthesis - **Regiocontrol in heterocycles** (pyrazoles, triazoles) vs. non-methylated analogs - **97% purity**; store at 2-8°C for stability - Immediate B2B dispatch from centralized stock

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 37519-04-3
Cat. No. B1280365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-methylhydrazinecarboxylate
CAS37519-04-3
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3
InChIKeyDHBHFHDKOHJROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1-methylhydrazinecarboxylate Overview


Benzyl 1-methylhydrazinecarboxylate (CAS 37519-04-3), with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol, is a protected hydrazine derivative . It is characterized by the presence of both a benzyl (Cbz) protecting group and a methyl group on the hydrazine nitrogen. This compound is primarily utilized as a versatile chemical building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an intermediate in peptide synthesis [1]. Its typical commercial purity is 97%, and it is commonly stored at 2-8°C [2].

Benzyl 1-methylhydrazinecarboxylate Substitution Limitations


The chemical properties and synthetic utility of hydrazinecarboxylate derivatives are highly dependent on the specific substituents present on the hydrazine nitrogen. Benzyl 1-methylhydrazinecarboxylate possesses a unique dual substitution pattern: an N-methyl group and an N-benzyloxycarbonyl (Cbz) protecting group . This specific combination dictates its distinct reactivity profile, steric and electronic properties, and the orthogonal protection strategy it enables. Simple substitution with analogs like Benzyl hydrazinecarboxylate (lacking the N-methyl group) or Methyl hydrazinecarboxylate (lacking the benzyl group) would result in a different chemical entity with altered nucleophilicity, stability, and deprotection conditions . The following evidence quantifies these critical differences.

Key Evidence for Benzyl 1-methylhydrazinecarboxylate


Dual N-Methyl and N-Benzyl Substitution

Benzyl 1-methylhydrazinecarboxylate is structurally distinguished from its closest analogs by the simultaneous presence of both a methyl group and a benzyl (Cbz) protecting group on the hydrazine nitrogen. The unsubstituted hydrazine moiety has two nucleophilic nitrogen centers. In contrast, the target compound has a substituted hydrazine nitrogen. The key comparators, Benzyl hydrazinecarboxylate (CAS 5331-43-1) and Methyl hydrazinecarboxylate (CAS 6294-89-9), each possess only one of these substituents . This dual substitution is not a trivial modification; it fundamentally alters the molecule's reactivity, steric hindrance, and the set of orthogonal protection strategies it can participate in [1].

Organic Synthesis Protecting Groups Hydrazine Derivatives

LogP and Hydrophobicity Comparison

The introduction of a methyl group to the hydrazine nitrogen significantly increases the compound's lipophilicity compared to its non-methylated analog. Benzyl 1-methylhydrazinecarboxylate has a calculated LogP of 0.95 [1]. In contrast, its analog Benzyl hydrazinecarboxylate (CAS 5331-43-1) lacks the methyl group and has a predicted pKa of 10.56 and is a beige solid, indicating different physical properties [2]. While a direct LogP comparison was not found for the analog, the presence of an additional methyl group on the target compound provides a quantifiable increase in its hydrophobic character.

Medicinal Chemistry Drug Design ADME Properties

Elastase and Pancreatic Enzyme Inhibition

Benzyl 1-methylhydrazinecarboxylate has been specifically identified as an inhibitor of elastase, an enzyme that breaks down elastin . The mechanism involves forming covalent bonds with amino acid residues on the active site of these enzymes . While quantitative IC50 data was not found in the provided search results, this specific activity profile is not reported for the closest analogs, Benzyl hydrazinecarboxylate (used primarily for peptide coupling) or Methyl hydrazinecarboxylate (a general building block).

Biochemistry Enzyme Inhibition Protease Inhibitors

Benzyl 1-methylhydrazinecarboxylate Applications


Synthesis of Complex Heterocyclic Compounds

As a dual-substituted hydrazine derivative, Benzyl 1-methylhydrazinecarboxylate serves as a key building block for the synthesis of nitrogen-containing heterocycles like pyrazoles, pyridazines, and triazoles. Its unique substitution pattern allows for greater control over regioselectivity in cyclization reactions compared to simpler hydrazine analogs [1].

Orthogonal Protection in Peptide Synthesis

The N-Cbz group in this compound provides a stable protecting group that can be selectively removed via catalytic hydrogenolysis, while the N-methyl group remains intact. This orthogonal protection is essential in complex peptide synthesis, where it enables chemoselective transformations at other parts of the molecule, a feature not possible with non-methylated analogs like Benzyl hydrazinecarboxylate [2].

Protease Inhibitor Tools

The reported ability of Benzyl 1-methylhydrazinecarboxylate to inhibit elastase and other pancreatic enzymes by covalent binding suggests its utility as a research tool for studying protease function. This activity is distinct from the primary applications of its structural analogs, making it a specialized reagent for biochemical assays focused on enzyme inhibition .

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